molecular formula C31H36N2O B180648 YM 750 CAS No. 138046-43-2

YM 750

Cat. No.: B180648
CAS No.: 138046-43-2
M. Wt: 452.6 g/mol
InChI Key: FMLJREWZCZHGGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM-750 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .

Industrial Production Methods: Industrial production of YM-750 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures. This includes the use of large-scale reactors, automated purification systems, and adherence to Good Manufacturing Practices (GMP) to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: YM-750 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s inhibitory activity .

Scientific Research Applications

YM-750 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of acyl-coenzyme A:cholesterol acyltransferase and its role in cholesterol metabolism.

    Biology: Investigated for its effects on cellular cholesterol homeostasis and foam cell formation.

    Medicine: Explored for potential therapeutic applications in treating hyperlipidemia and atherosclerosis by reducing cholesteryl ester accumulation in macrophages.

    Industry: Utilized in the development of new drugs targeting cholesterol metabolism and related pathways.

Comparison with Similar Compounds

Uniqueness of YM-750: YM-750 is unique due to its high potency (IC50 of 0.18 micromolar) and specific inhibition of acyl-coenzyme A:cholesterol acyltransferase. This makes it a valuable tool for studying cholesterol metabolism and developing therapeutic strategies for hyperlipidemia and atherosclerosis .

Properties

IUPAC Name

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJREWZCZHGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432731
Record name YM 750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138046-43-2
Record name YM 750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of YM750 in reducing aldosterone secretion?

A: YM750 is an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that specifically targets ACAT1. [, ] While its exact mechanism in aldosterone reduction is not fully elucidated, studies suggest that YM750 suppresses the expression of the CYP11B2 gene, responsible for aldosterone synthase production. [] Interestingly, this inhibition occurs specifically during depolarization-induced CYP11B2 expression, triggered by potassium chloride (KCl), and not by angiotensin II or forskolin stimulation. [] This suggests that YM750 interferes with a specific intracellular signaling pathway activated by depolarization, ultimately leading to reduced aldosterone secretion. []

Q2: Why is ACAT1 a relevant target for primary aldosteronism treatment?

A: Research has shown that ACAT1 is abundantly expressed in the zona glomerulosa (ZG) of the adrenal cortex, the specific region responsible for aldosterone production. [] This localized expression, coupled with the observation that YM750 effectively reduces aldosterone secretion by acting on adrenocortical cells, suggests that ACAT1 plays a crucial role in ZG steroidogenesis. [] Therefore, targeting ACAT1 with inhibitors like YM750 presents a potential therapeutic strategy for managing primary aldosteronism.

Q3: Does YM750 demonstrate other potentially beneficial activities besides ACAT inhibition?

A: Yes, in addition to its ACAT inhibitory activity, YM750, specifically the hydrochloride salt form of its analog N-(4,6-Dimethyl-1-octylindolindolin-7-yl)-2,2-dimethylpropanamide (compound 55), has shown promising anti-peroxidative activity comparable to probucol. [] This activity was observed in vitro through the inhibition of low-density lipoprotein (LDL) peroxidation. [] This additional property makes YM750 and its analogs potentially valuable for addressing both aldosterone regulation and oxidative stress, which are relevant factors in cardiovascular diseases.

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